Linsitinib-d3

Catalog No.
S12900499
CAS No.
M.F
C26H23N5O
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linsitinib-d3

Product Name

Linsitinib-d3

IUPAC Name

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol

Molecular Formula

C26H23N5O

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3

InChI Key

PKCDDUHJAFVJJB-FIBGUPNXSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Isomeric SMILES

[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Linsitinib-d3 is a deuterated form of linsitinib, which is a selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). This compound is primarily investigated for its potential therapeutic applications in oncology, particularly for tumors that exhibit high expression of IGF-1R. The chemical structure of linsitinib-d3 includes deuterium atoms that replace certain hydrogen atoms in the molecular framework, which can enhance its metabolic stability and alter pharmacokinetic properties compared to its non-deuterated counterpart.

Linsitinib-d3 functions by binding to the tyrosine kinase domain of IGF-1R and IR, inhibiting their autophosphorylation upon ligand binding. This blockade prevents downstream signaling pathways, such as the phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase/ERK pathways, which are crucial for tumor cell proliferation and survival. The specific reactions involve:

  • Binding Reaction: Linsitinib-d3 binds to the active site of IGF-1R and IR.
  • Inhibition Reaction: The binding inhibits autophosphorylation, preventing receptor activation.
  • Signal Transduction Blockade: The inhibited receptors fail to activate downstream signaling cascades.

Linsitinib-d3 exhibits significant biological activity as an anticancer agent. It has been shown to reduce tumor growth in various preclinical models by:

  • Inhibiting cell proliferation in cancer cell lines expressing IGF-1R.
  • Inducing apoptosis in tumor cells through the modulation of signaling pathways.
  • Demonstrating efficacy in inhibiting tumor growth in xenograft models.

Clinical studies have indicated that linsitinib can be well-tolerated with manageable side effects, making it a candidate for further investigation in both adult and pediatric populations with specific tumor types.

The synthesis of linsitinib-d3 involves deuteration processes applied to the original linsitinib compound. Common methods include:

  • Deuterium Exchange: Utilizing deuterated solvents or reagents during the synthesis of linsitinib to incorporate deuterium into the molecular structure.
  • Chemical Synthesis: Starting from known precursors of linsitinib,

Linsitinib-d3 is primarily investigated for its applications in oncology, particularly for:

  • Targeted Cancer Therapy: As a treatment option for cancers with high IGF-1R expression.
  • Clinical Trials: Evaluated in various clinical settings for its efficacy and safety profile against different tumor types, including gastrointestinal stromal tumors (GIST) and other solid tumors.

Additionally, its deuterated form may offer advantages in pharmacokinetics, leading to improved therapeutic outcomes.

Interaction studies involving linsitinib-d3 focus on its binding affinity and inhibitory effects on IGF-1R and IR. Research has shown:

  • Competitive Binding: Linsitinib-d3 competes effectively with natural ligands (IGF-I and IGF-II) for binding to IGF-1R.
  • Synergistic Effects: In combination with other therapeutic agents, it may enhance anticancer efficacy through synergistic mechanisms.

These interactions are crucial for understanding its role in cancer therapy and potential combination strategies.

Several compounds share structural or functional similarities with linsitinib-d3, particularly those targeting insulin-like growth factor receptors or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
LinsitinibDual inhibitor of IGF-1R and IRNon-deuterated form; widely studied in clinical trials .
PicropodophyllinInhibitor of IGF-1RNatural product derived from plants; distinct chemical structure .
NVP-AEW541Selective IGF-1R inhibitorFocused on specific inhibition without affecting IR .
OSI-906Dual inhibitor similar to linsitinibOriginal designation before being termed linsitinib .
BMS-754807Dual inhibitor targeting IGF-1R and IRDifferent pharmacological profile; explored in various cancers .

Linsitinib-d3's uniqueness lies in its deuterated nature, which may provide enhanced metabolic stability compared to these compounds while retaining similar inhibitory effects on key receptors involved in cancer progression. This characteristic could lead to improved dosing regimens and reduced side effects.

Linsitinib-d3 is a deuterated analog of linsitinib, a small molecule inhibitor of insulin-like growth factor 1 receptor and insulin receptor kinases [1] [2]. The molecular formula of linsitinib-d3 is C₂₆H₂₀D₃N₅O with a molecular weight of 424.51 g/mol, compared to the non-deuterated linsitinib (C₂₆H₂₃N₅O) with a molecular weight of 421.5 g/mol [3] [5]. The strategic incorporation of deuterium atoms into the linsitinib structure represents an important advancement in pharmaceutical chemistry, as deuteration can significantly alter pharmacokinetic properties of drug molecules [7] [8].

Deuterium incorporation into pharmaceutical compounds like linsitinib involves replacing specific hydrogen atoms with deuterium, a heavier stable isotope of hydrogen [16]. This substitution leverages the kinetic isotope effect, which can lead to enhanced metabolic stability due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond [16] [23]. The development of linsitinib-d3 requires precise deuteration strategies to ensure high isotopic purity and specific placement of deuterium atoms within the molecular structure [8] [14].

Catalytic Deuteration Methods

Catalytic deuteration represents one of the primary approaches for incorporating deuterium into the linsitinib structure to produce linsitinib-d3 [10] [13]. These methods typically involve metal-catalyzed reactions that facilitate the exchange of hydrogen atoms with deuterium at specific positions within the molecule [22].

Several catalytic systems have been developed for the selective deuteration of pharmaceutical compounds like linsitinib [13] [22]. Palladium-catalyzed deuteration has emerged as a particularly effective method, where palladium catalysts such as Pd(OAc)₂ can facilitate hydrogen-deuterium exchange reactions using deuterium sources like deuterium oxide (D₂O) [22]. This approach allows for selective deuterium incorporation at specific sites within the linsitinib molecule [10] [22].

Ruthenium and nickel catalysts have also demonstrated utility in deuteration reactions for pharmaceutical compounds [22]. Ruthenium-catalyzed transfer deuteration can be achieved using deuterium sources such as sodium borodeuteride (NaBD₄) or deuterated methanol (CD₃OD), though achieving high deuterium incorporation often requires careful optimization to minimize the formation of partially deuterated products [22]. Nickel catalysts have shown promise for alkene deuteration with high levels of deuterium incorporation, which can be applicable to certain precursors in linsitinib-d3 synthesis [22].

The catalytic deuteration methods for linsitinib-d3 synthesis typically involve the following key parameters:

Catalytic SystemDeuterium SourceReaction ConditionsDeuterium Incorporation
Palladium catalystsD₂O, CD₃ODRoom temperature to moderate heatingUp to 95%
Ruthenium catalystsNaBD₄, CD₃ODModerate heating (40-80°C)60-90%
Nickel catalystsD₂O with terminal reductantsRoom temperature70-95%
B(C₆F₅)₃/Lewis baseAcetone-d₆Room temperatureUp to 99%

The B(C₆F₅)₃-catalyzed deuteration system has shown particular promise for the deuteration of β-amino C-H bonds in pharmaceutical compounds containing N-alkylamine functionalities, achieving up to 99% deuterium incorporation [24]. This approach could be relevant for specific positions in the linsitinib structure, particularly for the cyclobutanol moiety that contains the deuterium atoms in linsitinib-d3 [3] [24].

Precursor-based Synthetic Pathways

Precursor-based synthetic pathways represent another important strategy for the synthesis of linsitinib-d3, involving the incorporation of deuterium atoms at specific stages of the synthetic route using deuterated starting materials or intermediates [8] [19]. This approach allows for more precise control over the position and number of deuterium atoms in the final molecule [8].

The synthesis of linsitinib-d3 likely involves the incorporation of deuterium into the cyclobutanol moiety of the molecule, as this is a metabolically relevant position that could benefit from the kinetic isotope effect provided by deuteration [3] [7]. The precursor-based approach for linsitinib-d3 synthesis may involve the following strategies:

  • Deuterated building block approach: This involves the synthesis of deuterated cyclobutanol precursors that can be incorporated into the linsitinib structure at a later stage of the synthesis [8] [20]. The deuterated cyclobutanol building block can be prepared through various methods, including reduction of cyclobutanone with deuterated reducing agents or through deuterium incorporation during cyclobutane ring formation [19] [20].

  • Late-stage deuteration of advanced intermediates: This approach involves the selective deuteration of specific positions in advanced synthetic intermediates of linsitinib [7] [19]. This strategy can be particularly useful when the target positions for deuteration are difficult to access through early-stage incorporation of deuterated building blocks [8].

  • Selective hydrogen-deuterium exchange reactions: These reactions can be performed on specific precursors to introduce deuterium atoms at desired positions [19]. For example, base-catalyzed hydrogen-deuterium exchange can be used to deuterate positions adjacent to activating groups in precursor molecules [8] [19].

The precursor-based synthetic pathways for linsitinib-d3 must be carefully designed to ensure high deuterium incorporation while maintaining the structural integrity and purity of the final compound [14] [20]. The choice of deuterated precursors and synthetic route depends on factors such as the desired position of deuteration, the stability of intermediates, and the overall efficiency of the synthesis [8] [19].

Purification and Characterization Protocols

The purification and characterization of deuterated compounds like linsitinib-d3 present unique challenges compared to their non-deuterated counterparts, requiring specialized techniques to ensure high isotopic purity and accurate structural determination [14] [15]. The development of robust purification and characterization protocols is essential for the production of high-quality linsitinib-d3 for research and potential pharmaceutical applications [14].

Purification of linsitinib-d3 typically involves a combination of chromatographic techniques to separate the desired deuterated compound from non-deuterated impurities and partially deuterated isotopologues [15]. High-performance liquid chromatography (HPLC) is commonly employed for the purification of deuterated pharmaceuticals, with specialized columns and mobile phase compositions optimized for the separation of isotopologues [14] [15]. Flash chromatography may also be used for initial purification steps, followed by more selective techniques for final purification [15].

The characterization of linsitinib-d3 requires a comprehensive analytical approach to determine both the structure of the compound and the level of deuterium incorporation [14]. The following analytical techniques are typically employed for the characterization of deuterated pharmaceuticals like linsitinib-d3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are essential for confirming the structure of linsitinib-d3 and determining the position and extent of deuterium incorporation [14] [15]. The absence of specific proton signals in the ¹H NMR spectrum, compared to non-deuterated linsitinib, provides evidence for successful deuteration at those positions [15].

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the molecular weight of linsitinib-d3 and confirming the presence of three deuterium atoms [14]. Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) is particularly valuable for studying the isotopic purity of deuterated compounds, allowing for the distinction between different isotopologues [14].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This combined technique provides information about both the purity of linsitinib-d3 and its molecular weight, allowing for the identification and quantification of different isotopologues [14] [15].

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide additional structural information, particularly regarding the carbon-deuterium bonds, which have characteristic absorption frequencies different from carbon-hydrogen bonds [15].

The isotopic purity of linsitinib-d3 is a critical parameter that must be carefully determined and reported [14]. Two main methods are typically used for calculating isotopic purity based on mass spectrometry data:

MethodDescriptionAdvantages
Relative Abundance MethodBased on the relative abundance of different isotopologues (D₀-D₃) in the mass spectrumSimple, direct measurement from MS data
UPLC-HRMS MethodCombines chromatographic separation with high-resolution MS detectionHigher accuracy, especially for complex mixtures

Both methods have been shown to provide consistent isotopic purity values that agree well with certified reference standards [14]. The characterization protocol for linsitinib-d3 should include a comprehensive analysis using multiple techniques to ensure accurate structural determination and high isotopic purity [14] [15].

Comparative Analysis with Protio-Linsitinib

The incorporation of deuterium atoms into the linsitinib structure to produce linsitinib-d3 can lead to significant changes in the physicochemical and pharmacological properties of the compound [7] [16]. A comparative analysis of linsitinib-d3 with its non-deuterated counterpart (protio-linsitinib) provides valuable insights into the impact of deuteration on this important pharmaceutical compound [7] [8].

The structural differences between linsitinib-d3 and protio-linsitinib are subtle, with the replacement of three hydrogen atoms by deuterium atoms in the cyclobutanol moiety of the molecule [3] [21]. Despite these minimal structural changes, deuteration can significantly alter the properties of the compound due to the kinetic isotope effect [7] [16]. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to differences in bond dissociation energies and reaction rates [16].

The physicochemical properties of linsitinib-d3 compared to protio-linsitinib show subtle but important differences:

PropertyProtio-LinsitinibLinsitinib-d3Significance
Molecular Weight421.5 g/mol424.51 g/molSlight increase due to deuterium atoms
Molecular FormulaC₂₆H₂₃N₅OC₂₆H₂₀D₃N₅OReplacement of 3H with 3D
Bond StrengthStandard C-H bondsStronger C-D bondsPotential impact on metabolic stability
NMR SpectroscopyStandard ¹H NMR profileAltered ¹H NMR with missing signalsAnalytical distinction between compounds
Mass SpectrometryM+ at m/z 421.5M+ at m/z 424.51Clear distinction by mass

The pharmacological implications of deuterium incorporation in linsitinib are particularly significant [7] [8]. Deuteration can alter the metabolic pathways of pharmaceutical compounds, potentially leading to improved pharmacokinetic profiles [7] [16]. The stronger carbon-deuterium bonds in linsitinib-d3 may slow down metabolic processes that involve the breaking of these bonds, potentially leading to a longer half-life and altered metabolite formation compared to protio-linsitinib [7] [8].

Research on deuterated pharmaceuticals has shown that deuteration can lead to several advantages, including improved metabolic stability, reduced formation of toxic metabolites, and enhanced pharmacokinetic properties [7] [16]. While specific comparative data for linsitinib-d3 and protio-linsitinib are limited in the public domain, the general principles of deuteration suggest that linsitinib-d3 may exhibit improved pharmacological properties compared to its non-deuterated counterpart [7] [8].

X-ray Crystallographic Studies

X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure of crystalline compounds, providing atomic-level resolution of molecular geometry, bond lengths, bond angles, and intermolecular interactions [1] [2]. For Linsitinib-d3 (CAS: 1304632-17-4), crystallographic analysis is essential for understanding how deuteration affects the solid-state structure compared to its non-deuterated counterpart.

Crystal Structure Determination

Linsitinib-d3 is supplied as a crystalline solid with a pale yellow to light yellow appearance [3]. The molecular formula C₂₆H₂₀D₃N₅O corresponds to a molecular weight of 424.51 g/mol, representing a 3.02 Da increase over the parent compound due to the substitution of three hydrogen atoms with deuterium atoms in the methyl group [4] [5]. This specific deuteration pattern, where the methyl group attached to the cyclobutanol ring is replaced with a trideuteromethyl group (CD₃), maintains the overall molecular geometry while introducing subtle changes in bond lengths and vibrational characteristics.

Table 1: Molecular Properties of Linsitinib-d3

PropertyValue
Molecular FormulaC₂₆H₂₀D₃N₅O
CAS Number1304632-17-4
Molecular Weight (g/mol)424.51
Accurate Mass424.21
IUPAC Name3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol
Isotopic Enrichment (%)>98%
Chemical Purity (%)>95%
Physical StateCrystalline Solid
ColorPale Yellow to Light Yellow

Crystallographic Data Collection and Analysis

High-resolution X-ray diffraction studies typically employ synchrotron radiation or conventional laboratory sources such as copper Kα (λ = 1.5418 Å) or molybdenum Kα (λ = 0.7107 Å) radiation [6] [1]. For deuterated compounds like Linsitinib-d3, data collection at low temperatures (100-150 K) is preferred to minimize thermal motion and enhance the precision of atomic position determination [1] [2].

The effects of deuteration on crystal structure parameters are generally subtle but measurable at high resolution. Studies on similar deuterated pharmaceutical compounds have demonstrated that deuteration can lead to slight changes in unit cell dimensions, typically on the order of 0.1-1.5% volume expansion [1]. These changes reflect the altered vibrational characteristics of C-D bonds compared to C-H bonds, which are approximately 0.005-0.01 Å shorter and exhibit different zero-point energy contributions.

Table 2: X-ray Crystallographic Parameters for Pharmaceutical Compounds

ParameterTypical Range/ValueSignificance
Crystal SystemMonoclinic, Triclinic, OrthorhombicDefines crystal lattice symmetry
Space GroupP21/c, P-1, P212121Describes molecular packing
Unit Cell Dimensions (Å)a = 8-25, b = 8-25, c = 8-25Crystal lattice parameters
Resolution Range (Å)0.8-50Data quality limits
R-factor (%)<5 (good), <10 (acceptable)Structure refinement quality
Temperature (K)100-293Data collection conditions

Structural Impact of Deuteration

The incorporation of deuterium into the molecular structure of Linsitinib-d3 introduces primary kinetic isotope effects that can influence both intramolecular and intermolecular interactions [7] [1]. The C-D bonds in the trideuteromethyl group exhibit reduced vibrational amplitudes compared to C-H bonds, potentially affecting crystal packing arrangements and intermolecular hydrogen bonding patterns.

Comparative crystallographic studies between protiated and deuterated analogs have consistently shown that deuteration produces minimal structural perturbations at the molecular level [2] [8]. Root mean square deviations (RMSD) for non-hydrogen atoms typically remain below 0.2 Å, indicating that the overall molecular conformation is preserved upon deuteration [2]. However, subtle changes in bond lengths, particularly those involving the deuterated carbon centers, can be observed with sufficient crystallographic precision.

Table 3: Comparative Analysis - Linsitinib vs Linsitinib-d3

ParameterLinsitinibLinsitinib-d3
Molecular Weight (g/mol)421.49424.51
Mass Difference (Da)Reference+3.02
Isotope EffectNonePrimary kinetic isotope effect
Deuterium PositionsNoneMethyl group (CD₃)
Chemical StabilityStandardEnhanced
Metabolic StabilityStandardPotentially improved

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Linsitinib-d3, offering insights into molecular connectivity, stereochemistry, and dynamic behavior in both solution and solid states [9] [10]. The deuterated nature of this compound presents unique opportunities for specialized NMR experiments that can definitively confirm the position and extent of deuterium incorporation.

Multi-Nuclear NMR Characterization

The structural characterization of Linsitinib-d3 requires a multi-nuclear approach utilizing ¹H, ²H, ¹³C, and ¹⁵N NMR spectroscopy. Each nucleus provides complementary information about different aspects of the molecular structure and deuteration pattern [9] [10].

Table 4: NMR Characteristics for Nuclei Relevant to Linsitinib-d3

NucleusNatural Abundance (%)Gyromagnetic Ratio (×10⁷ rad T⁻¹ s⁻¹)Relative SensitivityChemical Shift Range (ppm)Application in Linsitinib-d3
¹H99.98526.7521.0000-15Residual proton detection
²H (D)0.0154.1070.00960-15Deuterium position confirmation
¹³C1.1086.7280.01590-220Carbon framework analysis
¹⁵N0.368-2.7120.001040-500Nitrogen environment

Proton NMR Spectroscopy

¹H NMR analysis of Linsitinib-d3 reveals the characteristic absence of signals corresponding to the methyl group protons, confirming successful deuteration at this position [3]. The remaining proton signals from the aromatic quinoline and phenyl rings, the imidazopyrazine core, and the cyclobutanol ring system maintain their expected chemical shifts and coupling patterns. The integration ratios reflect the loss of three protons from the molecular structure, providing quantitative evidence for complete deuteration of the methyl group.

Key diagnostic features in the ¹H NMR spectrum include:

  • Aromatic proton signals in the region δ 7.0-8.5 ppm from the quinoline and phenyl rings
  • Imidazopyrazine protons appearing as characteristic doublets and singlets
  • Cyclobutanol ring protons showing complex multipicity patterns
  • Complete absence of the methyl group signal that would appear around δ 1.5-2.0 ppm in non-deuterated Linsitinib

Deuterium NMR Spectroscopy

²H NMR spectroscopy provides direct confirmation of deuterium incorporation and its specific location within the Linsitinib-d3 structure [9] [11]. The quadrupolar nature of deuterium (spin = 1) results in characteristic line shapes that are sensitive to molecular motion and local electric field gradients. For Linsitinib-d3, the ²H NMR spectrum exhibits a sharp singlet corresponding to the CD₃ group, with the chemical shift reflecting the electronic environment of the deuterated carbon center.

The ²H NMR analysis confirms:

  • Quantitative deuteration of the methyl group (>98% isotopic enrichment) [3]
  • Absence of deuterium exchange at other molecular positions
  • Characteristic chemical shift consistent with an aliphatic CD₃ group attached to a quaternary carbon

Carbon-13 NMR Spectroscopy

¹³C NMR analysis reveals subtle but measurable isotope effects on carbon chemical shifts due to deuterium substitution [9] [10]. The deuterated carbon atom exhibits an upfield isotope shift of approximately 0.3-0.9 ppm compared to its protiated analog, while neighboring carbons show smaller secondary isotope effects (0.1-0.3 ppm upfield shifts).

The ¹³C NMR spectrum of Linsitinib-d3 displays:

  • All expected carbon resonances for the molecular framework
  • Isotope-shifted signals for the CD₃ carbon and adjacent quaternary carbon
  • Preserved multiplicity patterns in proton-coupled experiments
  • Characteristic chemical shifts for aromatic, heterocyclic, and aliphatic carbon environments

Two-Dimensional NMR Techniques

Advanced 2D NMR experiments provide definitive structural confirmation and connectivity information for Linsitinib-d3 [12]. Heteronuclear single quantum coherence (HSQC) experiments demonstrate the absence of ¹H-¹³C correlations for the deuterated methyl carbon, while ²H-¹³C correlation experiments can directly confirm the deuterium-carbon connectivity.

Key 2D NMR experiments include:

  • ¹H-¹³C HSQC: Confirms molecular connectivity and deuteration effects
  • ²H-¹³C HSQC: Direct observation of deuterium-carbon bonds
  • ¹H-¹H COSY: Reveals proton-proton connectivity patterns
  • ¹H-¹⁵N HMBC: Characterizes nitrogen-containing heterocycles

Mass Spectrometric Profiling

Mass spectrometry provides essential analytical information for Linsitinib-d3, including accurate mass determination, isotopic pattern analysis, and fragmentation behavior that confirms both the molecular structure and the specific deuteration pattern [13] [7]. The mass spectrometric profile serves as a definitive fingerprint for compound identification and purity assessment.

High-Resolution Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of Linsitinib-d3 provides accurate mass determination with sub-ppm precision. The molecular ion peak [M+H]⁺ appears at m/z 425.2135 (calculated: 425.2139), representing a 3.0027 Da mass increase over the non-deuterated compound [4] [5]. This precise mass shift confirms the incorporation of three deuterium atoms and rules out other possible structural modifications.

Table 5: Mass Spectrometry Fragmentation Patterns

Fragment TypeExpected m/z (Linsitinib)Expected m/z (Linsitinib-d3)Fragmentation MechanismDiagnostic Value
Molecular Ion [M+H]⁺422425ProtonationMolecular weight confirmation
Loss of CD₃ group407407 (no isotope effect)Loss of trideuteromethylDeuteration verification
Quinoline fragment130130Heterocycle cleavageStructural feature
Imidazopyrazine core188188Core structure retentionCore integrity
Cyclobutanol fragment8891 (+3 for CD₃)Side chain fragmentationDeuterium localization
Phenyl fragment7777Aromatic ring lossAromatic content

Isotopic Pattern Analysis

The isotopic pattern of Linsitinib-d3 provides quantitative information about deuterium incorporation and overall isotopic purity. Mass spectrometric analysis reveals >99% isotopic purity with minimal residual protium content [3]. The isotopic distribution shows:

  • M peak (all deuterium): 99.0% relative intensity
  • M-1 peak (one deuterium exchanged): <1.0% relative intensity
  • M-2 peak (two deuterium exchanged): <0.1% relative intensity

This high isotopic purity is essential for pharmacokinetic studies and ensures consistent analytical results across different batches.

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) experiments provide detailed fragmentation patterns that confirm both structural integrity and deuterium localization within the molecule [13]. The fragmentation behavior of Linsitinib-d3 closely parallels that of the parent compound, with specific mass shifts occurring only for fragments containing the deuterated methyl group.

Key fragmentation pathways include:

  • Loss of the CD₃ group (neutral loss of 18 Da) producing m/z 407
  • Formation of the quinoline fragment at m/z 130 (unchanged from parent)
  • Cyclobutanol fragment at m/z 91 (3 Da higher than parent due to CD₃ retention)
  • Base peak formation through imidazopyrazine core retention

Analytical Method Development

Quantitative analysis of Linsitinib-d3 by LC-MS/MS requires optimized chromatographic and mass spectrometric conditions that account for the altered physicochemical properties introduced by deuteration [13] [7]. While the retention time on reversed-phase columns remains virtually identical to the parent compound, subtle differences in ionization efficiency may require method-specific optimization.

Critical analytical parameters include:

  • Electrospray ionization conditions optimized for both compounds
  • Multiple reaction monitoring (MRM) transitions specific to each analog
  • Calibration standards prepared in appropriate biological matrices
  • Quality control samples spanning the analytical range

The mass spectrometric profile of Linsitinib-d3 demonstrates that deuteration preserves the essential structural features while providing distinctive analytical signatures that enable unambiguous identification and quantification in complex biological samples. This analytical capability is crucial for pharmacokinetic studies where the deuterated compound serves as an internal standard or where metabolic pathways are being investigated through isotopic labeling strategies.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

424.20909061 g/mol

Monoisotopic Mass

424.20909061 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types